

triisopropyl borate synthesis from boric acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triisopropyl borate

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An In-depth Technical Guide to the Synthesis of **Triisopropyl Borate** from Boric Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of **triisopropyl borate** from boric acid. It is intended for researchers, scientists, and professionals in drug development who utilize borate esters as key intermediates in organic synthesis, particularly in the formation of boronic acids and esters for cross-coupling reactions. This document details the underlying chemical principles, various synthetic methodologies with an emphasis on azeotropic dehydration, and detailed experimental protocols. Quantitative data from cited methods are summarized for comparative analysis. The guide also includes visualizations of the reaction pathway and a general experimental workflow to facilitate a deeper understanding of the process.

Introduction

Triisopropyl borate, $B(O-i-Pr)_3$, is a versatile and important reagent in organic chemistry. It serves as a crucial precursor for the synthesis of boronic acids and their esters, which are fundamental components in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.^[1] Beyond its role in carbon-carbon bond formation, **triisopropyl borate** also finds applications as a Lewis acid catalyst and in the production of polymers and other advanced materials.^{[1][2]}

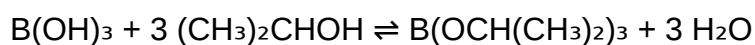
The most common and economically viable method for synthesizing **triisopropyl borate** is the direct esterification of boric acid with isopropyl alcohol.^[3] The primary challenge in this equilibrium-driven reaction is the efficient removal of water, the byproduct, to shift the reaction

towards the formation of the desired ester.[4] This guide will focus on the prevalent methods employed to achieve high-yield synthesis of high-purity **triisopropyl borate**.

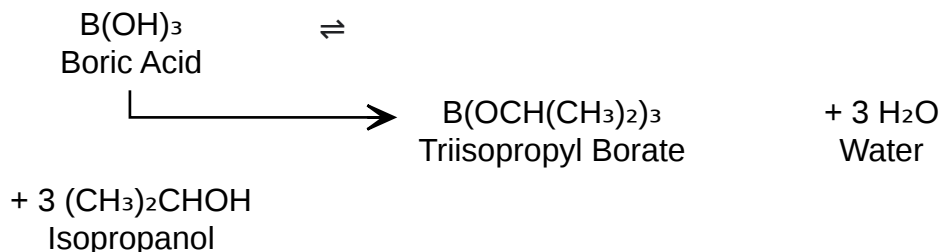
Chemical Reaction and Mechanism

The synthesis of **triisopropyl borate** from boric acid is a Fischer-Speier esterification reaction. In this process, boric acid reacts with three equivalents of isopropyl alcohol to produce **triisopropyl borate** and three equivalents of water. The reaction is reversible and typically requires a mechanism to remove water to drive the equilibrium to completion.

Overall Reaction:



The reaction proceeds in a stepwise manner, with the sequential substitution of the hydroxyl groups of boric acid with isopropoxy groups.



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Caption: Reaction pathway for the synthesis of **triisopropyl borate**.

Experimental Protocols

Several methods have been developed for the synthesis of **triisopropyl borate**, primarily differing in the technique used for water removal.

Method 1: Azeotropic Dehydration

This is a widely used method for achieving high yields by continuously removing water from the reaction mixture as an azeotrope with a suitable solvent, such as cyclohexane or benzene.[5]

[6]

Experimental Protocol:

- **Apparatus Setup:** Assemble a reaction apparatus consisting of a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
- **Charging Reactants:** To the reaction flask, add boric acid, an excess of isopropanol, and an azeotropic agent (e.g., cyclohexane). A typical molar ratio of boric acid to isopropanol is 1:3.3 or higher to drive the reaction.^[6] The volume ratio of isopropanol to the azeotropic agent can range from 3:1 to 1:3.^[6]
- **Reaction:** Heat the mixture to reflux. The azeotrope of the solvent and water will distill into the Dean-Stark trap. The lower density, water-rich phase will separate at the bottom of the trap, while the upper, solvent-rich phase will overflow and return to the reaction flask.
- **Monitoring Completion:** The reaction is typically complete when no more water collects in the Dean-Stark trap. This process can take 6-9 hours.^[6]
- **Work-up and Purification:**
 - Cool the reaction mixture to room temperature.
 - Remove the excess isopropanol and the azeotropic agent by simple distillation.
 - The remaining crude product is then purified by fractional distillation under atmospheric or reduced pressure. The fraction boiling at 138-141°C is collected as pure **triisopropyl borate**.^{[2][6]}

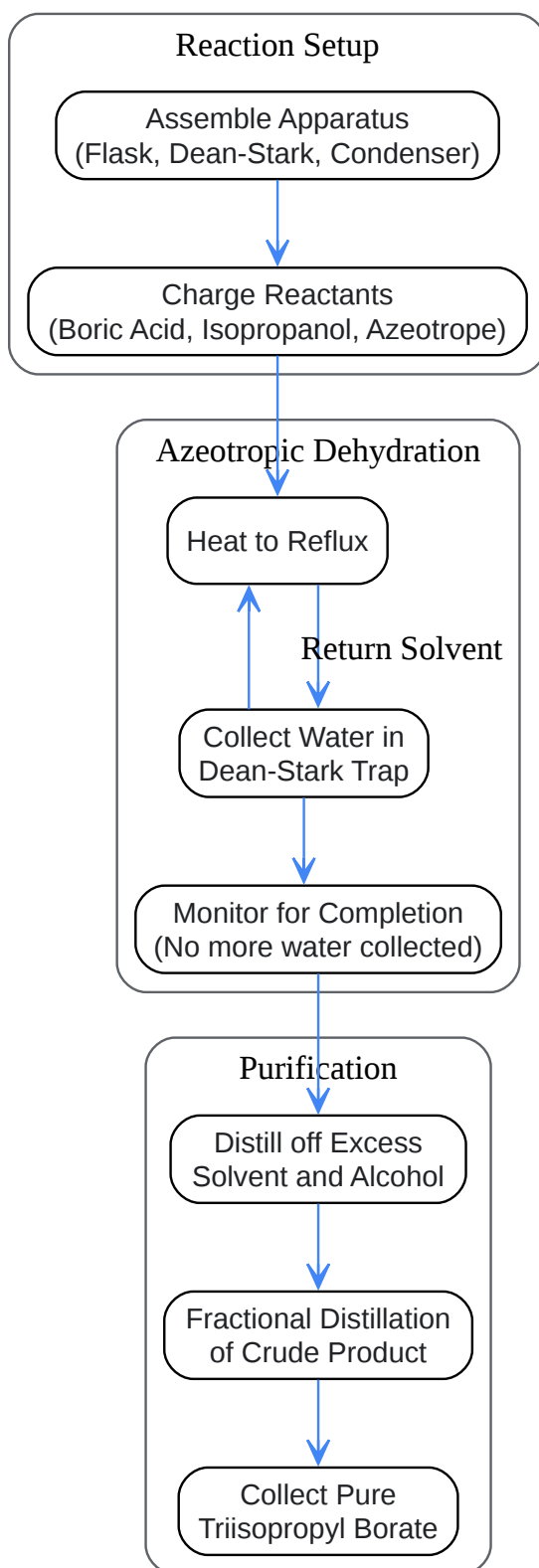
Method 2: Synthesis using Thionyl Chloride

This method provides a high yield of **triisopropyl borate** by using thionyl chloride (SOCl₂) to react with the water formed during the esterification.

Experimental Protocol:^[7]

- **Apparatus Setup:** Use a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, all under a nitrogen atmosphere.

- Charging Reactants: Suspend boric acid (1 equivalent) in an excess of isopropanol in the flask.
- Addition of Thionyl Chloride: Slowly add thionyl chloride (approximately 6 equivalents) to the suspension via the dropping funnel. An exothermic reaction may be observed.
- Reaction: After the addition is complete, heat the reaction mixture to reflux.
- Work-up and Purification:
 - After the reflux period, arrange the apparatus for distillation.
 - Distill off the excess isopropanol at 80-82°C.
 - Continue the distillation, collecting the fraction at 110-141°C. This fraction is the **triisopropyl borate** product. A yield of around 93% has been reported with this method.^[7]



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Caption: Experimental workflow for azeotropic synthesis.

Data Presentation

The following tables summarize quantitative data for the synthesis and properties of **triisopropyl borate**.

Table 1: Comparison of Synthesis Methods

Method	Key Reagents	Typical Conditions	Reported Yield	Product Purity	Reference
Azeotropic Dehydration	Boric acid, isopropanol, cyclohexane/benzene	Reflux, 6-9 hours	High	>99%	[6]
Thionyl Chloride	Boric acid, isopropanol, SOCl ₂	Reflux	93%	Not specified	[7]
Reactive Distillation	Boric anhydride, water, isopropanol, cyclohexane	80-100°C, 0.1 MPa	High	High	[5]
Chemical Dehydration	Boron oxide, 2-propanol, calcium hydride	-	High	-	[8]

Table 2: Physicochemical Properties of **Triisopropyl Borate**

Property	Value
CAS Number	5419-55-6[9]
Molecular Formula	C ₉ H ₂₁ BO ₃ [9]
Molecular Weight	188.07 g/mol [9]
Appearance	Colorless liquid[9]
Density	0.815 g/mL at 25°C[2]
Boiling Point	139-141°C[2]
Refractive Index (n ²⁰ /D)	1.376[2]
Solubility	Miscible with ether, ethanol, isopropanol, benzene. Decomposes in water.[9]

Safety and Handling

- **Flammability:** **Triisopropyl borate** is a flammable liquid and should be handled away from ignition sources.[9]
- **Moisture Sensitivity:** It is sensitive to moisture and will hydrolyze to boric acid and isopropanol. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[9]
- **Reagents:** Thionyl chloride is corrosive and toxic; it should be handled with extreme care in a well-ventilated fume hood. Isopropanol and azeotropic solvents like cyclohexane and benzene are flammable.

This guide provides a foundational understanding of the synthesis of **triisopropyl borate**. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

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- To cite this document: BenchChem. [triisopropyl borate synthesis from boric acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046633#triisopropyl-borate-synthesis-from-boric-acid]

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